molecular formula C10H9BrN2O3 B1629834 methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate CAS No. 885518-32-1

methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate

Cat. No. B1629834
CAS RN: 885518-32-1
M. Wt: 285.09 g/mol
InChI Key: URTMECJXWLKPDW-UHFFFAOYSA-N
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Description

Typically, a compound’s description includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and other physical characteristics .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis process can vary greatly depending on the specific compound.


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, and stability under various conditions .

Safety And Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling and using the compound. This includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3/c1-16-10(15)5-2-6(11)9-7(3-5)12-13-8(9)4-14/h2-3,14H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTMECJXWLKPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646117
Record name Methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate

CAS RN

885518-32-1
Record name Methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate
Reactant of Route 2
methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate
Reactant of Route 3
methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate
Reactant of Route 4
methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate
Reactant of Route 5
methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate
Reactant of Route 6
methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate

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